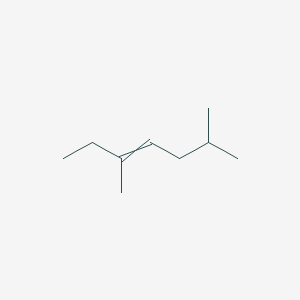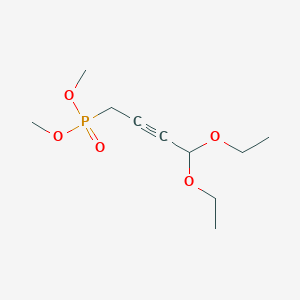![molecular formula C6H10N4O2 B14526615 Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro- CAS No. 62668-10-4](/img/structure/B14526615.png)
Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole-pyrrole ring system with two amino groups and a dione functionality, making it a versatile building block for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole-2,3-dione with a diamine, followed by cyclization to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of high-throughput screening to optimize reaction conditions. These methods aim to increase yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The amino groups can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives that can be further functionalized for specific applications.
Scientific Research Applications
Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: Shares a similar fused ring structure but with a nitrogen atom in place of one of the carbon atoms.
Pyrrolo[3,2-b]pyrrole: Another fused pyrrole system with different substitution patterns.
Pyrrolo[2,3-d]pyrimidine: Contains a pyrimidine ring fused to a pyrrole ring, offering different electronic properties.
Uniqueness
This compound’s versatility and potential for functionalization make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
62668-10-4 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1,6-diamino-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrole-2,5-dione |
InChI |
InChI=1S/C6H10N4O2/c7-9-4(11)1-3-2-5(12)10(8)6(3)9/h3,6H,1-2,7-8H2 |
InChI Key |
ZUSXFEBQXAVTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)N(C2N(C1=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Methyltellanyl)ethynyl]sulfanyl}propane](/img/structure/B14526534.png)

![Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane](/img/structure/B14526539.png)



![2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14526579.png)




![4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14526614.png)


